molecular formula C15H19N3O3 B2601657 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea CAS No. 1396674-41-1

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea

Cat. No.: B2601657
CAS No.: 1396674-41-1
M. Wt: 289.335
InChI Key: SQPYGKSSWGXHBC-UHFFFAOYSA-N
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Description

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea is a synthetic chemical reagent featuring a urea core substituted with a methoxyphenyl group and a hydroxy-pyrrolylethyl moiety. The distinct molecular architecture of this compound, which combines a urea linker with heterocyclic and aryl components, makes it a candidate for various investigative applications in medicinal chemistry and drug discovery research . Researchers are exploring its potential as a building block for the development of novel pharmacologically active molecules. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal agent. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary experiments and handling in accordance with their institutional safety guidelines.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-18-9-5-7-12(18)13(19)10-16-15(20)17-11-6-3-4-8-14(11)21-2/h3-9,13,19H,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYGKSSWGXHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Urea Functional Group : Known for its role in biological activity.
  • Pyrrole Ring : Associated with various pharmacological properties.
  • Hydroxyl and Methoxy Groups : These functional groups enhance solubility and reactivity.

Pharmacological Activity

Research indicates that compounds similar to 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea exhibit significant biological activities, particularly in pharmacology. Notably:

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding interactions of this compound with various biological targets. Similar pyrrole derivatives have been evaluated for their effectiveness as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The docking studies demonstrate how structural modifications can enhance binding affinity and specificity.

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on pyrrole derivatives showed that specific structural features significantly enhance AChE inhibition. The docking results indicated that:

  • Hydrogen Bonding : Key interactions between the compound and AChE were identified, suggesting that modifications in the structure could improve efficacy against Alzheimer's disease .

Case Study 2: Antioxidant Properties

Research has also explored the antioxidant capabilities of pyrrole derivatives. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
PharmacologyPotential interaction with cannabinoid receptorsMay aid in obesity treatment
NeuroprotectionPossible protective effects against neurodegenerationLimited studies suggest benefits
Enzyme InhibitionInhibition of acetylcholinesteraseEnhanced binding through structural modifications
Antioxidant ActivityScavenging of free radicalsReduction of oxidative stress

Mechanism of Action

The mechanism of action of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Target Compound vs. HBK Series ()

The HBK compounds (HBK14–HBK19) share a 2-methoxyphenylpiperazine core but differ in their substitution patterns:

  • Core Structure: HBK compounds feature a piperazine ring, whereas the target compound has a urea group.
  • Substituents: The HBK series includes phenoxyethyl or phenoxypropyl chains with varying methyl, chloro, or trimethyl substitutions. In contrast, the target compound has a hydroxyethyl group bearing a 1-methylpyrrole moiety. The pyrrole ring may engage in π-π stacking interactions, absent in HBK compounds, which rely on halogenated or methylated aryloxy groups for lipophilicity .
  • Ionization State : HBK compounds are hydrochlorides, enhancing water solubility, while the target compound’s neutral urea group may reduce solubility but improve membrane permeability.

Target Compound vs. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

  • Substitution Position : The target compound has a 2-methoxyphenyl group, whereas ’s compound uses a 4-methoxyphenyl substituent. The para-methoxy group in the latter may reduce steric hindrance compared to the ortho position, altering conformational flexibility .
  • Pyrrole Attachment: ’s compound features a pyrrole-2-carbonyl group directly attached to a phenyl ring, while the target compound incorporates a 1-methylpyrrole moiety via a hydroxyethyl linker.
  • Synthesis : The one-step synthesis in achieved 72% yield using triphosgene and 4-methoxyaniline. Similar methods might apply to the target compound, though the hydroxyethyl-pyrrole substituent could necessitate additional protection/deprotection steps .

Research Findings and Implications

  • Hydrogen Bonding : The urea group in the target compound likely enhances intermolecular interactions compared to HBK’s piperazine, which may explain differences in solubility and target affinity .
  • Substituent Effects : The ortho-methoxy group in the target compound could introduce steric constraints, reducing rotational freedom compared to para-substituted analogs () .
  • Biological Relevance : Piperazine-based HBK compounds are often explored as CNS agents due to their hydrochloride salts’ solubility. The target compound’s pyrrole and urea motifs may favor interactions with enzymes or receptors requiring aromatic stacking or hydrogen-bonding partners.

Biological Activity

Overview of the Compound

3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea is a synthetic organic compound with a complex structure featuring a urea functional group, a pyrrole ring, and hydroxyl and methoxy substituents. Its unique molecular arrangement suggests potential biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular Formula C17_{17}H23_{23}N3_{3}O3_{3}
Molecular Weight 317.4 g/mol
CAS Number 1396746-78-3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have been shown to possess structure-dependent antimicrobial effects against various Gram-positive pathogens and drug-resistant fungi. The mechanism often involves inhibiting bacterial cell wall synthesis or disrupting membrane integrity, which highlights the potential of this compound in addressing antimicrobial resistance .

Anticancer Activity

The anticancer properties of compounds containing urea and pyrrole moieties are also noteworthy. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, such as A549 (human lung cancer cells), with IC50_{50} values indicating effective cytotoxicity. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival . For example, one study found that specific derivatives could inhibit key kinases involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrrole-based compounds for their antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain structural modifications enhanced activity, suggesting that this compound could be further optimized for improved efficacy .

Case Study 2: Anticancer Potential
In another investigation, a derivative similar to the target compound was tested against various cancer cell lines. The findings revealed significant growth inhibition, with the compound inducing apoptosis through mitochondrial pathways. This underscores the potential for developing new anticancer agents based on the urea-pyrrole scaffold .

The biological activity of this compound likely involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction: Potential binding to specific receptors could modulate cellular responses, leading to therapeutic effects.

Further studies focusing on the binding affinity and specificity of this compound to various biological targets are essential for elucidating its full mechanism of action.

Q & A

Q. What are the common synthetic routes for preparing this urea derivative, and what key reaction parameters influence yield?

The synthesis typically involves multi-step organic reactions. A validated two-step method includes:

  • Step 1 : Carbonylation of (2-aminophenyl)(1H-pyrrol-2-yl)methanone using triphosgene (1/3 equivalent) and trimethylamine (2 equivalents) in anhydrous THF under nitrogen.
  • Step 2 : Reaction of the in situ-generated aryl isocyanate with 4-methoxyaniline to form the urea linkage .
    Critical parameters include solvent choice (e.g., THF for stability), temperature control (room temperature to 60°C), and stoichiometric ratios of reagents. Yield optimization (72% achieved in one study) depends on reaction time (15 minutes to 3 hours) and purification methods (e.g., crystallization from IPA) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and functional groups (e.g., urea NH peaks at δ 8.5–9.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C17_{17}H19_{19}N3_3O3_3) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar urea derivatives .

Q. How do structural modifications to the pyrrole or methoxyphenyl moieties affect biological activity?

Substitutions on the pyrrole ring (e.g., methyl groups) or methoxyphenyl group (e.g., chloro or fluoro substituents) alter electronic properties and steric hindrance, impacting interactions with biological targets. For example:

  • Chloro-substitution on the phenyl ring enhances binding affinity to kinase targets .
  • Methylation of the pyrrole nitrogen improves metabolic stability .
    Structure-activity relationship (SAR) studies require iterative synthesis and in vitro assays (e.g., enzyme inhibition screens) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing regiochemistry?

Contradictions may arise from tautomerism or dynamic conformational changes. Strategies include:

  • Variable-Temperature NMR : Detects rotational barriers in the urea linkage (e.g., coalescence temperature analysis) .
  • Computational Modeling : DFT calculations predict 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts for alternative regioisomers .
  • Comparative Crystallography : Cross-validate with X-ray structures of analogous compounds .

Q. What strategies optimize regioselectivity in urea linkage formation during synthesis?

  • Reagent Selection : Use of aryl isocyanates over carbamoyl chlorides reduces side reactions (e.g., dimerization) .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or organocatalysts enhance nucleophilic attack by the aniline .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity .

Q. How can environmental fate studies inform the design of ecologically safer analogs?

Adopt methodologies from Project INCHEMBIOL:

  • Partition Coefficient Analysis : Measure log KowK_{\text{ow}} to predict bioaccumulation potential.
  • Biotic Transformation Assays : Incubate with liver microsomes or soil microbiota to identify degradation pathways .
  • Ecotoxicology Screening : Use Daphnia magna or algal models to assess acute toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., IC50_{50} determination in triplicate) .
  • Impurity Profiling : Use HPLC-MS to rule out contaminants (e.g., residual solvents or byproducts) .
  • Target Selectivity Panels : Screen against off-target receptors to confirm specificity .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Urea Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–60°CHigher temps risk decomposition
Triphosgene Ratio0.33 equivalentsMinimizes carbamate byproducts
SolventTHF or DCMAnhydrous conditions critical

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
X-ray CrystallographyBond angles/lengthsC=O bond: 1.23 Å
1H^{1}\text{H} NMRNH proton shiftsδ 9.2 ppm (urea NH)

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